molecular formula C18H19Cl2NO3 B3036231 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide CAS No. 339020-55-2

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide

Cat. No.: B3036231
CAS No.: 339020-55-2
M. Wt: 368.3 g/mol
InChI Key: JIWHNIHEQWMNSP-CIAFOILYSA-N
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Description

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the phenylmethoxy group: This step involves the reaction of a phenol derivative with a benzyl halide under basic conditions to form the phenylmethoxy group.

    Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the dichloro groups onto the aromatic ring.

    Formation of the imine oxide: This step involves the reaction of an amine with an aldehyde or ketone, followed by oxidation to form the imine oxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine oxide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-12(21(2)23)8-17(22)15-9-14(19)10-16(20)18(15)24-11-13-6-4-3-5-7-13/h3-7,9-10,17,22H,8,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHNIHEQWMNSP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[N+](C)[O-])CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=[N+](/C)\[O-])/CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 2
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 3
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 4
Reactant of Route 4
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 5
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 6
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide

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